molecular formula C13H8ClIN2O2S B1392928 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-68-8

2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392928
CAS RN: 1305324-68-8
M. Wt: 418.64 g/mol
InChI Key: MAHKWBKFIWRCPH-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H8ClIN2O2S . It has a molecular weight of 418.64 . This compound is a part of the halogenated heterocycles group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This could potentially be applied to the synthesis of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Clc1cc2cc(I)cnc2n1S(=O)(=O)c3ccccc3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 418.64 and its empirical formula C13H8ClIN2O2S . The compound is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Decarboxylative Couplings : This compound is used in palladium-catalyzed decarboxylative Suzuki and Heck couplings to obtain a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method is significant in the synthesis of various complex molecules (Suresh, Kumaran, Manickam, & Muthusubramanian, 2013).

  • Synthesis of 4,5-Diarylpyrroles : A series of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles, including 2-chloro derivatives, has been synthesized for use in inflammation models. These compounds demonstrate potential in medicinal chemistry (Wilkerson et al., 1994).

Applications in Material Science

  • Crystal Structure Studies : The crystal structure of related compounds like 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been studied, revealing significant π–π interactions. Such studies are crucial for understanding material properties and designing new materials (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Biological Applications

  • Antibacterial Screening : Some derivatives of pyrrolo[2,3-b]pyridines have been screened for antibacterial properties, highlighting the potential of these compounds in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Advanced Chemical Synthesis Techniques

  • Halogen Shuffling in Pyridines : The compound is involved in complex chemical transformations like halogen shuffling in pyridines, illustrating its utility in advanced organic synthesis methods (Mongin, Tognini, Cottet, & Schlosser, 1998).

  • Sulfenylation Studies : Research on sulfenylation of pyrroles and indoles, including derivatives of 2-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, contributes to the understanding of this chemical process, which is relevant in various synthesis reactions (Gilow, Brown, Copeland, & Kelly, 1991).

Safety and Hazards

The safety and hazards of “2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” are not specified in the available resources .

properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-7-9-6-10(15)8-16-13(9)17(12)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKWBKFIWRCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179168
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305324-68-8
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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